![molecular formula C9H7BrN2O B1445409 1-(5-bromo-1H-indazol-3-yl)ethanone CAS No. 886363-74-2](/img/structure/B1445409.png)
1-(5-bromo-1H-indazol-3-yl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of “1-(5-bromo-1H-indazol-3-yl)ethanone” can generally be carried out by the following steps :Molecular Structure Analysis
The molecular formula of “1-(5-bromo-1H-indazol-3-yl)ethanone” is C9H7BrN2O . The InChI code is 1S/C9H7BrN2O/c1-5(13)9-7-4-6(10)2-3-8(7)11-12-9/h2-4H,1H3,(H,11,12) .Chemical Reactions Analysis
The cyclization process in the synthesis of “1-(5-bromo-1H-indazol-3-yl)ethanone” is greatly affected by the hydrogen bond .Physical And Chemical Properties Analysis
“1-(5-bromo-1H-indazol-3-yl)ethanone” is a solid with a molecular weight of 239.07 . It has a predicted density of 1.674±0.06 g/cm3 and a predicted boiling point of 403.8±25.0 °C . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Synthesis of Biologically Active Compounds
1-(5-bromo-1H-indazol-3-yl)ethanone serves as a precursor in the synthesis of various biologically active compounds. In one study, it was used to create 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazoles, showing potential as immunosuppressors and immunostimulators, as well as inhibitors of nitric oxide generation. This compound also exhibited cytotoxicity against certain cancer cells, making it of interest in the development of anticancer agents (Abdel‐Aziz et al., 2011).
Inhibitor Synthesis and Characterization
Another application is in the synthesis and characterization of inhibitors. One compound, synthesized using 1-(5-bromo-1H-indazol-3-yl)ethanone, showed potential as a corrosion inhibitor for mild steel in a hydrochloric acid environment. This research demonstrates the utility of this compound in industrial applications, especially in corrosion prevention (Jawad et al., 2020).
Antimicrobial Activity
Research also indicates that derivatives of 1-(5-bromo-1H-indazol-3-yl)ethanone have been synthesized and evaluated for antimicrobial activity. These derivatives have shown efficacy against various bacterial and fungal species, pointing to their potential in the development of new antimicrobial agents (Kumbhare et al., 2013).
Safety And Hazards
“1-(5-bromo-1H-indazol-3-yl)ethanone” is an organic compound, and its toxicity and irritation should be noted . Appropriate protective measures, including gloves, goggles, and protective clothing, need to be taken during use and handling, and operation in a well-ventilated environment . Avoid inhalation, contact with skin and eyes .
Future Directions
properties
IUPAC Name |
1-(5-bromo-1H-indazol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5(13)9-7-4-6(10)2-3-8(7)11-12-9/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPFEUJFXKXWNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NNC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292672 | |
Record name | 1-(5-Bromo-1H-indazol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-bromo-1H-indazol-3-yl)ethanone | |
CAS RN |
886363-74-2 | |
Record name | 1-(5-Bromo-1H-indazol-3-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886363-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Bromo-1H-indazol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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